molecular formula C16H17ClN2O4S B1671582 NLRP3i CAS No. 16673-34-0

NLRP3i

货号 B1671582
CAS 编号: 16673-34-0
分子量: 368.8 g/mol
InChI 键: KVWWTCSJLGHLRM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

NLRP3i refers to inhibitors of the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system that mediates caspase-1 activation and the secretion of proinflammatory cytokines IL-1β/IL-18 in response to microbial infection and cellular damage . It is activated by diverse stimuli, and multiple molecular and cellular events, including ionic flux, mitochondrial dysfunction, and the production of reactive oxygen species, and lysosomal damage have been shown to trigger its activation .


Synthesis Analysis

The synthesis of NLRP3i involves the design and biological characterization of analogues . For instance, JC124, a previously identified NLRP3 inflammasome inhibitor, has been studied for its in vivo functional activities in mouse models of Alzheimer’s disease and acute myocardial infarction . A series of analogues were designed, synthesized, and biologically characterized, revealing the critical roles of the two substituents on the benzamide moiety of JC124 .


Molecular Structure Analysis

The molecular structure of NLRP3 has been analyzed using the human NLRP3 crystal structure as a reference . All chains in the protein were plotted onto the crystal structure . The structures of the NACHT and LRR domains of NLRP3 were first revealed from the cryo–electron microscopy (cryo-EM) structure of the NLRP3-NEK7 complex .


Chemical Reactions Analysis

The NLRP3 inflammasome regulates innate immune responses by activating caspase-1 and the inflammatory cytokines interleukin (IL)-1β and IL-18 . Activation of NLRP3 leads to the formation of a cytosolic multiprotein signaling complex called the inflammasome, which serves as a platform for caspase-1 activation leading to the processing of proinflammatory cytokines IL-1β, IL-18 and GSDMD mediated cell death .

科研应用

NLRP3抑制剂在炎症性疾病中的应用

  • MCC950作为有效的NLRP3抑制剂:MCC950因其在抑制经典和非经典NLRP3激活方面的功效而备受关注,显示出在自身炎症性和自身免疫性疾病中作为治疗药物的潜力。它在多发性硬化症、2型糖尿病、阿尔茨海默病和动脉粥样硬化等疾病中显示出有希望的结果(Coll et al., 2015)

神经和心血管应用

  • 阿尔茨海默病:NLRP3抑制剂在阿尔茨海默病模型中被发现有效。例如,基于硼的抑制剂,包括2-氨基乙氧基二苯硼酸酯(2APB),被开发为选择性抑制剂,在阿尔茨海默病治疗中显示出潜力(Baldwin et al., 2017)
  • 心血管疾病:NLRP3在心血管疾病中的作用,特别是在动脉粥样硬化和心肌损伤中,受到关注。类似Canakinumab和Anakinra的抑制剂正在探索其在心血管疾病中的治疗潜力(Abbate et al., 2020)

炎症性肠病

  • 炎症性肠病的治疗:特别是INF39等丙烯酸酯衍生物的开发显示出作为治疗炎症性肠病的NLRP3抑制剂的潜力。这种化合物表现出降低白细胞介素-1β释放的能力,并在体内显示出积极效果(Cocco et al., 2017)

作用机制

  • 靶向NLRP3 ATP水解基序:研究表明,MCC950直接与NLRP3 NACHT结构域内的Walker B基序相互作用,阻断ATP水解,从而抑制NLRP3的激活和炎症小体形成(Coll et al., 2019)

其他应用

  • 延缓卵巢衰老:NLRP3抑制与延缓卵巢衰老和延长生育能力相关联,暗示在生殖健康领域有潜在应用(Navarro-Pando et al., 2020)
  • 非酒精性脂肪肝(NASH)的治疗:NLRP3炎症小体抑制剂MCC950在NASH模型中显示出减少肝脏炎症和纤维化的有希望结果,NASH是一种严重的脂肪肝疾病(Mridha et al., 2017)

Safety And Hazards

While the NLRP3 inhibitors are in clinical development, multiple randomized trials have demonstrated the safety and efficacy of IL-1 blockade in atherothrombosis, heart failure, and recurrent pericarditis . Furthermore, the non-selective NLRP3 inhibitor colchicine has been recently shown to significantly reduce cardiovascular events in patients with chronic coronary disease .

未来方向

A better understanding of the molecular mechanisms underlying NLRP3 inflammasome activation will provide opportunities for the development of methods for the prevention and treatment of NLRP3 inflammasome-related diseases . Targeted NLRP3 inflammasome inhibitors and blockers of IL-18 and IL-6, downstream of IL-1, are in clinical testing for various cardiovascular diseases .

性质

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWWTCSJLGHLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057660
Record name N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide

CAS RN

16673-34-0
Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16673-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016673340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[4-(aminosulphonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)PHENYLSULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TF6P2NUB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NLRP3i
Reactant of Route 2
Reactant of Route 2
NLRP3i
Reactant of Route 3
Reactant of Route 3
NLRP3i
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
NLRP3i
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
NLRP3i
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
NLRP3i

Citations

For This Compound
31
Citations
F Zheng, S Xing, Z Gong, W Mu, Q Xing - Mediators of inflammation, 2014 - hindawi.com
Objectives. The role of the NLRP3 inflammasome in atherosclerosis remains controversial. The aim of this study was to determine whether inhibition of NLRP3 signaling by lentivirus-…
Number of citations: 147 www.hindawi.com
H Yaribeygi, SL Atkin… - Journal of cellular …, 2019 - Wiley Online Library
… They prevent inflammatory responses through at least five different pathways including inhibition of NLRP3i, suppression of NF-κB activity, improvement of oxidative stress, modulation …
Number of citations: 30 onlinelibrary.wiley.com
J Fulp, L He, S Toldo, Y Jiang, A Boice… - Journal of medicinal …, 2018 - ACS Publications
NLRP3 inflammasome plays critical roles in a variety of human diseases and represents a promising drug target. In this study, we established the in vivo functional activities of JC124, a …
Number of citations: 85 pubs.acs.org
B Theivanthiran, N Yarla, T Haykal… - Science Translational …, 2022 - science.org
… NLRP3i or vehicle control (Ctrl; n = 4). (H) Left: Low-magnification imaging and quantification of resected lung tissues after treatment with either NLRP3i … with either NLRP3i or Ctrl (n = 5)…
Number of citations: 9 www.science.org
N Kaverina, RA Schweickart, GC Chan… - Aging (Albany …, 2023 - ncbi.nlm.nih.gov
… shown to lead to podocyte loss [52] such as the endoplasmic reticulum stress (ERS) [55, 56] and autophagy stress pathways were also only slightly or not at all impacted by NLRP3i …
Number of citations: 1 www.ncbi.nlm.nih.gov
R Frankowski, M Kobierecki, A Wittczak… - International Journal of …, 2023 - mdpi.com
… It is known that IL-1β secretion, macrophage infiltration, and caspase-1-related pyroptosis are related to NLRP3i activity [117,118,119]. In a mouse model, it was found that NLRP3i in …
Number of citations: 1 www.mdpi.com
E Díaz-García, K Nanwani-Nanwani… - Translational Stroke …, 2023 - Springer
… , supporting the role of emerging NLRP3 inhibitors (NLRP3i) in aSAH treatment. Indeed, targeting … Besides, a plethora of other molecules of uneven origin rather than NLRP3i, such as …
Number of citations: 5 link.springer.com
NE From - 2023 - nmbu.brage.unit.no
… With BHB theorized to inhibit NLRP3i activation, it was expected to see a dose dependent reduction of IL-1β and IL-18. Instead, a dose dependent increase in IL-6 and IL-10 were …
Number of citations: 0 nmbu.brage.unit.no
SJ Hamis, FR Macfarlane - arXiv preprint arXiv:2008.04172, 2020 - arxiv.org
… After [NF-κBn] levels have peaked, the transcription, and by extension the synthesis, of NLRP3i and pro-IL-1β are reduced as NF-κB leaves the nucleus. Synthesised NLRP3i activates …
Number of citations: 1 arxiv.org
K Shee, ML Stoller - Nature Reviews Urology, 2022 - nature.com
Primary hyperoxalurias are a devastating family of diseases leading to multisystem oxalate deposition, nephrolithiasis, nephrocalcinosis and end-stage renal disease. Traditional …
Number of citations: 23 www.nature.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。